Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

benzoylhydrazine, O-hydroxy structure
benzoylhydrazine, O-hydroxy structure
商品名:benzoylhydrazine, O-hydroxy
CAS番号:936-02-7
MF:C7H8N2O2
メガワット:152.150621414185
MDL:MFCD00007599
CID:40334
PubChem ID:13637

benzoylhydrazine, O-hydroxy 化学的及び物理的性質

名前と識別子

    • Salicylhydrazide
    • Salicylic acid hydrazide
    • salicylic hydrazide
    • Salicyloyl hydrazide
    • salicylohydrazide
    • 2-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazine
    • 2-Hydroxybenzoic hydrazide
    • 2-hydroxybenzohydrazide
    • 2-hydroxybenzene-1-carbohydrazide
    • Propylenethiourea Solution
    • Salicyl hydrazide
    • Salicyloylhydrazine
    • o-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazine
    • o-Hydroxylbenzhydrazide
    • Salicyclohydrazine
    • Salicoyl hydrazide
    • o-Hydroxybenzoic acid hydrazide
    • 2-Hydroxybenzoic acid hydrazide
    • SALICYLIC ACID, HYDRAZIDE
    • Salicycic acid hydrazide
    • B
    • Salicylic acid, hydrazide (6CI, 7CI, 8CI)
    • 2-Hydroxybenzene-1-carbohydrazonic acid
    • 2-Hydroxybenzenecarboxylic acid hydrazide
    • 2-Hydroxybenzoyl hydrazide
    • NSC 652
    • o-Hydroxybenzohydrazide
    • o-Hydroxybenzoic hydrazide
    • o-Salicyloylhydrazide
    • Ortho-hydroxybenzohydrazide
    • S0242
    • NSC652
    • BRD-K80800852-001-01-8
    • NS00039577
    • CS-W004074
    • SEW 04563
    • HMS563E22
    • Salicyloyl hydrazide, 98%
    • MFCD00007599
    • STR00212
    • NSC-652
    • Z57241860
    • Maybridge1_007678
    • Benzoic acid, 2-hydroxy-, hydrazide
    • DTXSID0061321
    • BBL008416
    • SALICYLYL HYDRAZINE
    • AKOS000120449
    • InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11
    • EINECS 213-311-3
    • SCHEMBL161525
    • 2-Hydroxy-benzoic acid hydrazide
    • CHEMBL170058
    • salicyloylhydrazone
    • R5T5F3Q8HR
    • F1099-0053
    • BDBM50056886
    • salicoylhydrazine
    • STK053411
    • 936-02-7
    • benzoylhydrazine, O-hydroxy
    • DB-021200
    • EN300-18163
    • salicyclic acid hydrazide
    • MDL: MFCD00007599
    • インチ: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
    • InChIKey: XSXYESVZDBAKKT-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC=CC=1)NN
    • BRN: 472355

計算された属性

  • せいみつぶんしりょう: 152.05900
  • どういたいしつりょう: 152.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 14
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 75.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2804 (rough estimate)
  • ゆうかいてん: 148.0 to 152.0 deg-C
  • ふってん: 274.61°C (rough estimate)
  • フラッシュポイント: °C
  • 屈折率: 1.5200 (estimate)
  • PSA: 75.35000
  • LogP: 1.08690
  • ようかいせい: 未確定

benzoylhydrazine, O-hydroxy セキュリティ情報

benzoylhydrazine, O-hydroxy 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1099-0053-5g
benzoylhydrazine, O-hydroxy
936-02-7 95%+
5g
$60.0 2023-09-07
Chemenu
CM100395-500g
2-hydroxybenzohydrazide
936-02-7 95%+
500g
$286 2024-07-19
Ambeed
A213806-5g
2-Hydroxybenzohydrazide
936-02-7 97% HPLC
5g
$8.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-25g
2-Hydroxybenzohydrazide
936-02-7 98%
25g
¥37.0 2023-09-07
Enamine
EN300-18163-50.0g
2-hydroxybenzohydrazide
936-02-7 96%
50g
$57.0 2023-04-20
Life Chemicals
F1099-0053-10g
benzoylhydrazine, O-hydroxy
936-02-7 95%+
10g
$84.0 2023-09-07
abcr
AB117089-25 g
2-Hydroxybenzhydrazide, 98%; .
936-02-7 98%
25 g
€80.80 2023-07-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0551579743- 25g
benzoylhydrazine, O-hydroxy
936-02-7 95%(HPLC)
25g
¥ 103.5 2021-05-18
Fluorochem
018713-25g
2-Hydroxybenzhydrazide
936-02-7 0.97
25g
£17.00 2022-03-01
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0551579735- 100g
benzoylhydrazine, O-hydroxy
936-02-7 95%(HPLC)
100g
¥ 376.5 2021-05-18

benzoylhydrazine, O-hydroxy 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  24 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit
Ferreira de Melo, Thais Regina; Chelucci, Rafael Consolin; Pires, Maria Elisa Lopes; Dutra, Luiz Antonio; Barbieri, Karina Pereira; et al, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
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Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists
Shahien, Mohamed; Elagawany, Mohamed; Sitaula, Sadichha; Goher, Shaimaa S.; Burris, Sheryl L.; et al, Bioorganic Chemistry, 2020, 102,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 h, 70 °C
リファレンス
A photochromic salicylhydrazide based on perylene diimide and its application for ion sensor probes
Gu, Yu; Wang, Mingli; Nan, Yanxia; Yu, Gang; Lu, Yanbing ; et al, Journal of Luminescence, 2022, 241,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 °C; 4 h, rt
リファレンス
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
リファレンス
Synthesis, crystal structure and theoretical computation of 2-hydroxybenzoic acid [(3-phenoxyphenyl)methylene]hydrazide
Yan, Hua; Yang, Jian-guo; Lin, Cai-ping; Pan, Fu-you, Huaxue Yanjiu Yu Yingyong, 2007, 19(1), 84-88

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
リファレンス
Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties
Shi, Peiyu; Zhao, Zhigang; Li, Xiaorui; Liu, Xingli, Youji Huaxue, 2010, 30(8), 1220-1225

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
リファレンス
Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase
Giancotti, Gilda ; Nannetti, Giulio ; Padalino, Gilda; Landini, Martina; Santos-Ferreira, Nanci ; et al, Viruses, 2023, 15(1),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
リファレンス
Preparation of fluorescent probe useful for detecting aluminum ion and zinc ion
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, reflux
リファレンス
Molecular design and synthesis of novel salicyl glycoconjugates as elicitors against plant diseases
Cui, Zining; Ito, Jun; Dohi, Hirofumi; Amemiya, Yoshimiki; Nishida, Yoshihiro, PLoS One, 2014, 9(9),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  6 h, reflux
リファレンス
Synthesis of novel benzohydrazone-oxadiazole hybrids as β-glucuronidase inhibitors and molecular modeling studies
Taha, Muhammad; Ismail, Nor Hadiani; Imran, Syahrul; Selvaraj, Manikandan; Rahim, Abdul; et al, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7394-7404

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Synthesis of sesamin-group lignans. III. Preparation of dimethyl 2-arylfuran-3,4-dicarboxylates
Pei, Weiwei; Pei, Jian; Chen, Jinghong; Li, Yiwei; Ye, Xiulin, Beijing Daxue Xuebao, 1993, 29(2), 129-34

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  30 min, 25 °C
リファレンス
Novel synthesis method of aromatic hydrazine
Tang, Xu-fu; Yang, Wen-qian; Teng, Zhen-zhen; Liu, Jian; Xie, Wen-lin, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 min; cooled
リファレンス
Synthesis of 5-aryl-3-glycosylthio-4-phenyl-4H-1,2,4-triazoles and their acyclic analogs under conventional and microwave conditions
El-Ashry, El Sayed H.; Rashed, Nagwa; Awad, Laila F.; Ramadan, El Sayed; Abdel-Maggeed, Somia M.; et al, Journal of Carbohydrate Chemistry, 2008, 27(2), 70-85

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
リファレンス
Synthesis and properties of o-carboxybenzaldehyde salicyloylhydrazone
Liang, Bei; Liu, Xiangrong; Zhang, Penghui, Youji Huaxue, 2010, 30(10), 1580-1583

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Water
リファレンス
Study of synthesis on 2-(salicyloylhydrazono)-1,3-dithiolane
Chen, Hone-chao; Gone, Xiao-qun; Luo, Juan; Huang, Zu-fang; Fang, Jian-ying; et al, Youji Huaxue, 2000, 20(5), 833-835

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1
Jablonski, Joseph J.; Basu, Dipwanita; Engel, Daniel A.; Geysen, H. Mario, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
リファレンス
Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative
Saravana Bhava, P.; Tharmaraj, P.; Muthuraj, V.; Umadevi, M., American Journal of PharmTech Research, 2013, 3(3), 511-529

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 s, 70 °C
リファレンス
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine
リファレンス
Heterocyclic syntheses with carbonic acid derivatives. III. 5-Substituted 2-amino-1,3,4-oxadiazole syntheses
Glatt, H. H.; Bacaloglu, R.; Csunderlik, C.; Saleh, Sadiq A.; Szeibert, F.; et al, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1981, 26(2), 111-16

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → reflux
リファレンス
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

benzoylhydrazine, O-hydroxy Preparation Products

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